- Regioselective Disulfide-Catalyzed Photocatalytic Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes, Organic Letters, 2022, 24(19), 3435-3439
Cas no 97985-66-5 (3-(3-bromophenyl)prop-2-enal)
3-(3-bromophenyl)prop-2-enal structure
Product Name:3-(3-bromophenyl)prop-2-enal
CAS-Nr.:97985-66-5
MF:C9H7BrO
MW:211.055281877518
MDL:MFCD00996500
CID:61925
PubChem ID:5823756
Update Time:2025-09-22
3-(3-bromophenyl)prop-2-enal Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (E)-3-(3-Bromophenyl)acrylaldehyde
- trans-3-Bromocinnamaldehyde
- (E)-3-(3-Bromophenyl)-2-propenal
- 3-(3-BROMOPHENYL)ACRYLALDEHYDE
- 3-Bromocinnamaldehyde
- m-Bromzimtaldehyd
- (2E)-3-(3-bromophenyl)prop-2-enal
- 3-(3-Bromophenyl)propenal
- AMBZ0232
- QICJGJJHIQBWJR-DUXPYHPUSA-N
- (E)-3-(3-Bromo-phenyl)-propenal
- FCH2575977
- FCH1317924
- AM85992
- AX8137262
- AX8078358
- ST2410347
- AB0022448
- W3315
- Z3561
- 985B665
- (2E)-3-(3-Bromophenyl)-2-propenal (ACI)
- 2-Propenal, 3-(3-bromophenyl)-, (E)- (ZCI)
- (E)-3-Bromocinnamaldehyde
- 3-(3-bromophenyl)prop-2-enal
- 2-Propenal, 3-(3-bromophenyl)-, (2E)-
- 97985-66-5
- SCHEMBL1191454
- AKOS005133595
- XDA98566
- 15185-59-8
- MFCD00996500
- 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde
- (E)-3-(3-bromophenyl)prop-2-enal
- EN300-1246896
- J-501887
- BS-52020
-
- MDL: MFCD00996500
- Inchi: 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
- InChI-Schlüssel: QICJGJJHIQBWJR-DUXPYHPUSA-N
- Lächelt: C(/C1C=CC=C(Br)C=1)=C\C=O
Berechnete Eigenschaften
- Genaue Masse: 209.96800
- Monoisotopenmasse: 209.96803g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 2
- Komplexität: 154
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 17.1
- XLogP3: 2.5
Experimentelle Eigenschaften
- Dichte: 1.466
- Siedepunkt: 309.7 °C at 760 mmHg
- Flammpunkt: 309.7 °C at 760 mmHg
- PSA: 17.07000
- LogP: 2.66120
3-(3-bromophenyl)prop-2-enal Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Lagerzustand:Inert atmosphere,Store in freezer, under -20°C
3-(3-bromophenyl)prop-2-enal Zolldaten
- HS-CODE:2913000090
- Zolldaten:
China Zollkodex:
2913000090Übersicht:
29130000090 Item2912Andere Derivate der aufgeführten Produkte [siehe Halogenierung, Sulfonierung, Nitrosative oder nitrosative Derivate]. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS: 29130000090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate der Erzeugnisse der Position 2912 Bildungstarif:17.0% Steuerermäßigung:9.0%Regulierungsbedingungen:none Most favored nation tariff:5.5% General tariff:30.0%
3-(3-bromophenyl)prop-2-enal Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110112-5g |
(E)-3-(3-Bromophenyl)acrylaldehyde |
97985-66-5 | 95% | 5g |
$826.20 | 2023-08-31 | |
| Alichem | A019110112-10g |
(E)-3-(3-Bromophenyl)acrylaldehyde |
97985-66-5 | 95% | 10g |
$870.26 | 2023-08-31 | |
| Alichem | A019110112-25g |
(E)-3-(3-Bromophenyl)acrylaldehyde |
97985-66-5 | 95% | 25g |
$1579.00 | 2023-08-31 | |
| abcr | AB449550-250 mg |
3-(3-Bromophenyl)acrylaldehyde, 95%; . |
97985-66-5 | 95% | 250MG |
€163.90 | 2022-03-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI601-1g |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 95+% | 1g |
1351.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI601-50mg |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 95+% | 50mg |
216.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI601-200mg |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 95+% | 200mg |
508.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI601-5g |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 95+% | 5g |
4054.0CNY | 2021-07-14 | |
| abcr | AB449550-1g |
3-(3-Bromophenyl)acrylaldehyde, 95%; . |
97985-66-5 | 95% | 1g |
€309.50 | 2025-08-06 | |
| Enamine | EN300-1246896-0.05g |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 0.05g |
$660.0 | 2023-06-08 |
3-(3-bromophenyl)prop-2-enal Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridyl disulfide Solvents: Acetone ; 18 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Oxygen , Ferric sulfate hydrate Solvents: Acetonitrile , Water ; rt → 45 °C; 21 h, 45 °C
Referenz
- Iron(III)/O2-Mediated Regioselective Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes, Organic Letters, 2019, 21(22), 9203-9207
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; 24 h, 25 °C
Referenz
- Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine, Journal of Organic Chemistry, 2019, 84(9), 5313-5327
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 25 °C; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Referenz
- Production of myxopyronin and its derivatives by mutasynthesis employing a genetically modified myxopyronin genes, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt
Referenz
- Synthesis of N-Vinyl Cinnamaldehyde Nitrones through Atropisomeric Quinoxaline-Derived N,N,O-Ligand-Promoted Chan-Lam Reaction, Organic Letters, 2022, 24(32), 6013-6017
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 -
1.2 Reagents: Diisobutylaluminum hydride
1.3 Reagents: Manganese oxide (MnO2)
1.2 Reagents: Diisobutylaluminum hydride
1.3 Reagents: Manganese oxide (MnO2)
Referenz
- Secondary amine-catalyzed [3 + 3] benzannulation to access polysubstituted benzenes through iminium activation, Synthetic Communications, 2018, 48(3), 336-343
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Toluene ; 50 °C
Referenz
- Synergistic catalysis: cis-cyclopropanation of benzoxazoles, Chemical Science, 2016, 7(2), 984-988
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes, Journal of Organic Chemistry, 2015, 80(18), 9176-9184
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
Referenz
- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes, Chemistry - A European Journal, 2013, 19(12), 3833-3837
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt
Referenz
- Emission Wavelength Prediction of a Full-Color-Tunable Fluorescent Core Skeleton, 9-Aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one, Journal of the American Chemical Society, 2011, 133(17), 6642-6649
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid , Oxygen Catalysts: tert-Butyl nitrite , Bis(benzonitrile)dichloropalladium Solvents: tert-Butanol , Mesitylene ; 8 h, 1 atm, 25 °C
1.2 Solvents: Water ; 25 °C
1.2 Solvents: Water ; 25 °C
Referenz
- Dehydrogenative Synthesis of Linear α,β-Unsaturated Aldehydes with Oxygen at Room Temperature Enabled by tBuONO, ACS Catalysis, 2017, 7(6), 4000-4003
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Tempo Catalysts: 1,10-Phenanthroline , Iron chloride (FeCl3) Solvents: Chlorobenzene ; 12 h, 120 °C
Referenz
- Iron-Catalyzed α,β-Dehydrogenation of Carbonyl Compounds, Organic Letters, 2021, 23(5), 1611-1615
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Toluene ; overnight, 80 °C
Referenz
- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (CuO) (supported on magnesium exchanged zeolite-Y) Solvents: Ethanol ; 10 h, 100 °C
Referenz
- Dehydrogenation of ethanol over CuO-Mg-Y for cross-aldol condensation with aryl aldehydes, Microporous and Mesoporous Materials, 2022, 336,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C
Referenz
- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 92 h, rt
Referenz
- Visible-light excitation of iminium ions enables the enantioselective catalytic β-alkylation of enals, Nature Chemistry, 2017, 9(9), 868-873
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water Solvents: Acetonitrile ; rt
Referenz
- Electrochemical Formation of Cinnamaldehyde by the Electrolyte System N,N-Diisopropylethylamine and 1,1,1,3,3,3-Hexafluoropropan-2-ol, ChemElectroChem, 2020, 7(7), 1619-1622
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 25 °C; overnight, 25 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Referenz
- Advanced Mutasynthesis Studies on the Natural α-Pyrone Antibiotic Myxopyronin from Myxococcus fulvus, ChemBioChem, 2015, 16(6), 946-953
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt
Referenz
- Palladium-Catalyzed [5 + 2] Annulation of Vinylethylene Carbonates with Barbiturate-Derived Alkenes, Organic Letters, 2020, 22(18), 7158-7163
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Acetic acid ; rt; 2.5 min
1.2 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -7 °C; 1 h, -7 °C; -7 °C → rt
1.3 Reagents: Methanol , Sodium borohydride ; 0 °C; 12 h, 25 °C
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 12 h, 25 °C
1.2 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -7 °C; 1 h, -7 °C; -7 °C → rt
1.3 Reagents: Methanol , Sodium borohydride ; 0 °C; 12 h, 25 °C
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 12 h, 25 °C
Referenz
- De novo synthesis of functionalized 1,3-enynes and extended conjugated molecular systems, RSC Advances, 2015, 5(32), 24834-24845
3-(3-bromophenyl)prop-2-enal Raw materials
- propanedioic acid
- 3-(3-bromophenyl)prop-2-en-1-ol
- 3-Bromobenzaldehyde
- (Formylmethyl)triphenylphosphonium chloride
- (Triphenylphosphoranylidene)acetaldehyde
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 3-(3-Bromophenyl)propanal
- Benzene, 1-bromo-3-(1,3-butadienyl)-, (E)-
3-(3-bromophenyl)prop-2-enal Preparation Products
3-(3-bromophenyl)prop-2-enal Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97985-66-5)3-(3-bromophenyl)prop-2-enal
Bestellnummer:A1198558
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:37
Preis ($):180.0/459.0
Email:sales@amadischem.com
3-(3-bromophenyl)prop-2-enal Verwandte Literatur
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
97985-66-5 (3-(3-bromophenyl)prop-2-enal) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97985-66-5)3-(3-bromophenyl)prop-2-enal
Reinheit:99%/99%
Menge:1g/5g
Preis ($):180.0/459.0